4-Bromophenyl acetate
Overview
Description
4-Bromophenyl acetate is an organic compound with the molecular formula C8H7BrO2. It is a derivative of phenyl acetate where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
4-Bromophenyl acetate, also known as 4-Bromophenylacetic acid, is an organic compound
Mode of Action
For instance, it can be converted to its methyl ester via Fischer esterification . It can also react with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .
Biochemical Pathways
In biochemical pathways, plant protoplasts can conjugate aspartic acid with 4-Bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid
Pharmacokinetics
Its physical properties such as melting point (118 °c), molar mass (215046 g·mol −1), and its slight water solubility can influence its bioavailability and pharmacokinetics.
Result of Action
It is known that the compound can undergo various chemical reactions to form other compounds .
Biochemical Analysis
Biochemical Properties
4-Bromophenyl acetate is known to interact with various enzymes, proteins, and other biomolecules. It has been identified as a growth inhibitory substance . It causes a depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .
Cellular Effects
The effects of this compound on cells are largely dependent on the type of cell and the cellular processes involved. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It binds to certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenyl acetate can be synthesized through the esterification of 4-bromophenol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The general reaction is as follows:
4-Bromophenol+Acetic Anhydride→4-Bromophenyl Acetate+Acetic Acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce 4-bromophenol and acetic acid.
Reduction: The compound can be reduced to 4-bromophenyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used (e.g., 4-cyanophenyl acetate, 4-aminophenyl acetate).
Hydrolysis: 4-Bromophenol and acetic acid.
Reduction: 4-Bromophenyl alcohol.
Scientific Research Applications
4-Bromophenyl acetate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: Used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Material Science: Employed in the development of polymers and advanced materials with specific properties.
Comparison with Similar Compounds
4-Bromophenylacetic Acid: Similar structure but contains a carboxylic acid group instead of an ester.
4-Bromophenol: Lacks the acetate group, making it more reactive in certain nucleophilic substitution reactions.
Phenyl Acetate: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: 4-Bromophenyl acetate’s unique combination of a bromine atom and an acetate group makes it a versatile intermediate in organic synthesis. Its reactivity can be fine-tuned by modifying the ester or bromine substituent, allowing for the creation of a wide range of derivatives with specific properties.
Properties
IUPAC Name |
(4-bromophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXHCQJRVMVJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883774 | |
Record name | Phenol, 4-bromo-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1927-95-3 | |
Record name | 4-Bromophenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1927-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-bromo-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Acetoxybromobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404083 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-bromo-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-bromo-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromophenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing compounds like 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates?
A1: The synthesis of compounds containing the 1,3,4-oxadiazole ring system, as described in the first paper [], is of significant interest in medicinal chemistry. This is because 1,3,4-oxadiazoles often exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. By starting with 4-bromophenyl acetate and using it as a building block, researchers can create diverse 1,3,4-oxadiazole derivatives with potentially valuable pharmaceutical applications.
Q2: How is this compound used in the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine?
A2: The second paper [] outlines a multistep synthetic route to produce 5-(4-bromophenyl)-4, 6-dichloropyrimidine. In this process, this compound serves as the initial starting material. It undergoes a series of transformations, including conversion to dimethyl 2-(4-bromophenyl) malonate and then to 5-(4-bromophenyl) pyrimidine-4,6-diol, eventually leading to the desired 5-(4-bromophenyl)-4, 6-dichloropyrimidine. This molecule is a valuable intermediate for synthesizing more complex pyrimidine derivatives with potential biological activity.
Q3: What spectroscopic techniques are used to confirm the structure of compounds derived from this compound?
A3: Both papers highlight the importance of spectroscopic characterization to confirm the structures of the synthesized compounds. The techniques used include:
- IR Spectroscopy: Provides information about the functional groups present in the molecule. [, ]
- NMR Spectroscopy (1H and 13C): Reveals details about the carbon and hydrogen atom connectivity within the molecule. [, ]
- HR-MS (High-Resolution Mass Spectrometry): Provides accurate mass measurements, confirming the molecular formula of the synthesized compound. []
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